Tirotundin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チロツンジンは、Tithonia rotundifolia から単離された植物由来のセスキテルペンラクトンです。ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマの両方を活性化することが知られています。 この化合物は、糖尿病や肝炎の治療に使用される伝統的な漢方薬に見られる活性成分の1つです .

準備方法

合成経路と反応条件: チロツンジンは、Tithonia diversifolia から抽出することによって合成することができます。 このプロセスには、有機溶媒を使用して粗油を抽出し、その後、クロマトグラフィー技術を使用して化合物を単離することが含まれます .

工業的生産方法: チロツンジンの工業的生産は通常、Tithonia diversifolia からの大規模抽出を伴います。 植物材料は、エタノールやメタノールなどの溶媒を使用して処理され、抽出物はその後、カラムクロマトグラフィーを使用して精製されます .

反応の種類:

酸化: チロツンジンは酸化反応を受けることができ、その官能基が変化し、生物学的活性が向上する可能性があります。

還元: 還元反応は、チロツンジンのラクトン環構造を修飾し、その薬理学的特性に影響を与える可能性があります。

置換: 置換反応は、チロツンジン分子に新しい官能基を導入し、異なる生物学的活性を持つ誘導体をもたらす可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

生成される主な生成物: これらの反応から生成される主な生成物には、チロツンジンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の生物学的活性を持っています .

4. 科学研究アプリケーション

チロツンジンは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Biological Activities

Tirotundin exhibits a range of biological activities, which can be categorized as follows:

-

Antidiabetic Properties

- This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. In vitro studies demonstrated that this compound can enhance PPARγ transactivation activity, indicating its potential as an antidiabetic agent .

-

Antibacterial Activity

- The compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its antibacterial properties suggest potential applications in treating infections caused by resistant bacteria.

-

Immunomodulatory Effects

- Research indicates that this compound may possess immunomodulatory properties, influencing immune system responses. This suggests its potential utility in conditions where immune modulation is beneficial.

- Nematicidal Activity

- Leishmanicidal Activity

Case Studies

- Antidiabetic Mechanism Study

- Leishmanicidal Efficacy

- Nematicidal Activity Assessment

作用機序

チロツンジンは、主にペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマの活性化を通じてその効果を発揮します。ペルオキシソーム増殖剤活性化受容体ガンマの活性化は、その抗糖尿病効果の原因であり、ペルオキシソーム増殖剤活性化受容体アルファの活性化は、脂質異常症を改善する可能性があります。 さらに、チロツンジンは核因子κBの活性化を阻害し、炎症性メディエーターの合成を減少させます .

類似の化合物:

タギチニンA: Tithonia diversifolia から単離された別のセスキテルペンラクトンで、肝臓X受容体とファルネソイドX受容体の両方を活性化することが知られています.

パルテノライド: Chrysanthemum parthenium から単離された、同様の殺線虫活性を持つセスキテルペンラクトン.

チロツンジンの独自性: チロツンジンは、ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマの両方を活性化する点が、他のセスキテルペンラクトンとは異なります。 このユニークな作用機序は、抗糖尿病、抗炎症、脂質調節などの多様な治療効果に寄与しています .

類似化合物との比較

Parthenolide: A sesquiterpene lactone with similar nematicidal activity, isolated from Chrysanthemum parthenium.

Uniqueness of Tirotundin: this compound’s dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma sets it apart from other sesquiterpene lactones. This unique mechanism of action contributes to its diverse therapeutic effects, including anti-diabetic, anti-inflammatory, and lipid-modulating properties .

生物活性

Tirotundin, also known as Tagitinin D, is a sesquiterpene lactone derived from the plant Tithonia diversifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, leishmanicidal, and nematicidal properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

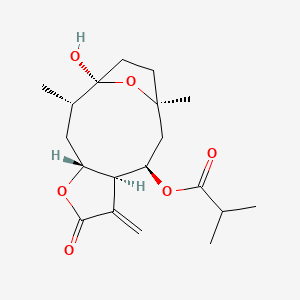

- Molecular Formula : C19H28O6

- Molecular Weight : 352.42 g/mol

- CAS Number : 56377-67-4

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. A study demonstrated that this compound completely inhibited NF-κB activation at a concentration of 50 µM when stimulated with TNF-α for one hour . This suggests its potential utility in treating inflammatory diseases.

Table 1: Inhibition of NF-κB Activation by this compound

| Concentration (µM) | NF-κB Activation Inhibition (%) |

|---|---|

| 5 | 10 |

| 10 | 30 |

| 20 | 60 |

| 50 | 100 |

Leishmanicidal Activity

This compound has been shown to possess leishmanicidal effects against Leishmania braziliensis, a parasite responsible for leishmaniasis. In vitro studies indicated that this compound reduced the internalization of parasites in macrophages after 48 hours of treatment .

Case Study: Leishmanicidal Effects

In a comparative study of several sesquiterpene lactones, this compound was found to be effective against both promastigote and amastigote forms of L. braziliensis. The results showed that this compound had a low cytotoxic effect on macrophages while effectively reducing the infection index .

Table 2: Leishmanicidal Activity of this compound

| Compound | LD50 (µg/mL) | Effectiveness (%) |

|---|---|---|

| This compound | 1.5 | High |

| Tagitinin F | 2.0 | Moderate |

| Control (untreated) | >50 | None |

Nematicidal Activity

Recent studies have identified this compound as a potential neurotoxin against nematodes. It was isolated alongside parthenolide from Tithonia diversifolia and demonstrated reversible inhibition of acetylcholinesterase (AChE), indicating its potential as a nematicide .

Table 3: Nematicidal Activity of this compound

| Compound | AChE Inhibition (%) | Mechanism |

|---|---|---|

| This compound | 75 | Reversible Inhibitor |

| Parthenolide | 70 | Reversible Inhibitor |

特性

分子式 |

C19H28O6 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

[(1R,2S,4R,8S,9R,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H28O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h10-11,13-15,22H,4,6-9H2,1-3,5H3/t11-,13+,14+,15-,18-,19+/m0/s1 |

InChIキー |

VKWNXJLVNFOOOS-QNIDSSLUSA-N |

SMILES |

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

異性体SMILES |

C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@@]3(CC[C@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1CC2C(C(CC3(CCC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |

同義語 |

tirotundin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。